![molecular formula C10H9ClN2OS B5669223 2-(2-chlorophenyl)-5-(ethylthio)-1,3,4-oxadiazole](/img/structure/B5669223.png)
2-(2-chlorophenyl)-5-(ethylthio)-1,3,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to 2-(2-chlorophenyl)-5-(ethylthio)-1,3,4-oxadiazole, often involves high-yield reactions using precursors like ethynyl- and butadiynyl-substituted derivatives. A notable method involves the use of terminal ethynyl and butadiynyl substituents to achieve pi-extended structures, utilizing reactions such as Sonogashira couplings for their construction (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by X-ray crystallography, revealing spatial isolation of substituents by aromatic moieties which contribute to their stability. The electron-withdrawing effect of the oxadiazole units is significant, affecting the redox properties and optical characteristics of these compounds (Wang et al., 2006).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions, including cyclization and substitution reactions, to introduce different functional groups. These reactions are pivotal in modifying the chemical properties of these compounds for specific applications. For example, the treatment of oxadiazoles with chloropentane-2,4-dione leads to the formation of thiazoles, demonstrating the reactivity of oxadiazoles towards cyclization and ring transformation reactions (Paepke et al., 2009).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazoles, including those similar to 2-(2-chlorophenyl)-5-(ethylthio)-1,3,4-oxadiazole, are influenced by their molecular structure. Their crystal stability and optoelectronic properties make them suitable for various applications. The stability and optoelectronic characteristics are directly related to the molecular arrangement and the nature of substituents, as demonstrated by their solid-state structures and absorption/emission spectra (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazoles, including reactivity, electron-withdrawing effects, and their role in forming stable chemical structures, are noteworthy. Their ability to participate in various organic reactions, coupled with their stability, makes them valuable in synthetic chemistry and potential applications in designing new materials and molecules with desired properties (Wang et al., 2006).
properties
IUPAC Name |
2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-2-15-10-13-12-9(14-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLRUIOQCYAPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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